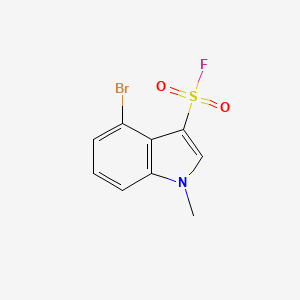
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride is a chemical compound that belongs to the class of indole derivatives. . The compound’s structure includes a bromine atom, a methyl group, and a sulfonyl fluoride group attached to the indole ring, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 1-methylindole, followed by sulfonylation with a sulfonyl chloride derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Coupling Reactions: The indole ring can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-indole-3-sulfonylfluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of its biological activities, where the compound can inhibit key enzymes involved in disease processes .
Comparison with Similar Compounds
4-bromo-1-methyl-1H-indole-3-sulfonylfluoride can be compared with other indole derivatives such as:
4-bromo-1-methylindole: Lacks the sulfonyl fluoride group, resulting in different chemical reactivity and biological activity.
Indole-3-acetic acid: A plant hormone with different functional groups and biological functions.
5-bromoindole: Another brominated indole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom, methyl group, and sulfonyl fluoride group, which confer specific chemical reactivity and biological activity not found in other similar compounds.
Properties
Molecular Formula |
C9H7BrFNO2S |
|---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
4-bromo-1-methylindole-3-sulfonyl fluoride |
InChI |
InChI=1S/C9H7BrFNO2S/c1-12-5-8(15(11,13)14)9-6(10)3-2-4-7(9)12/h2-5H,1H3 |
InChI Key |
KNKIFHIUHAFMOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


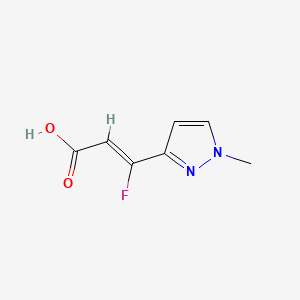
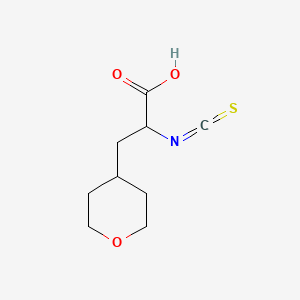
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-2-methylbutanoic acid](/img/structure/B13577717.png)
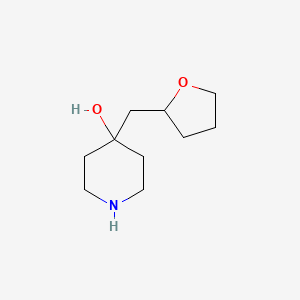
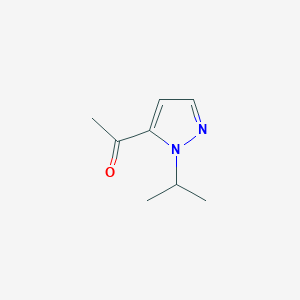
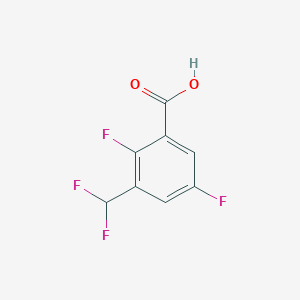
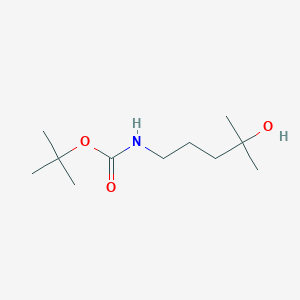
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
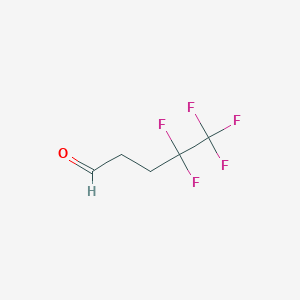
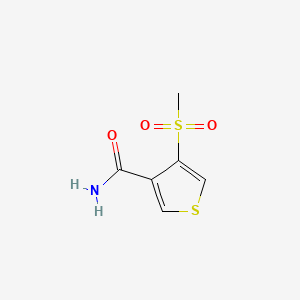
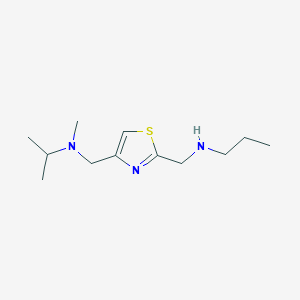
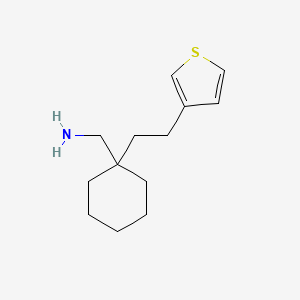
![1-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13577787.png)
